2-Cyclohexen-1-yl-azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

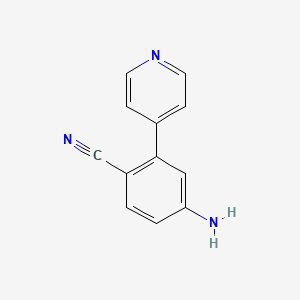

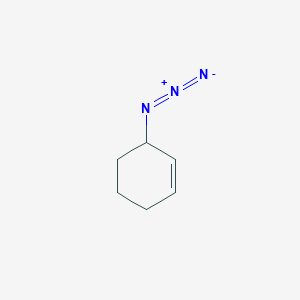

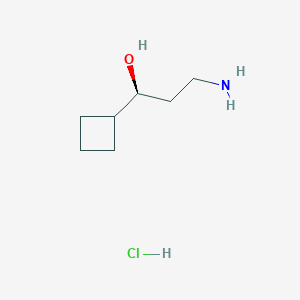

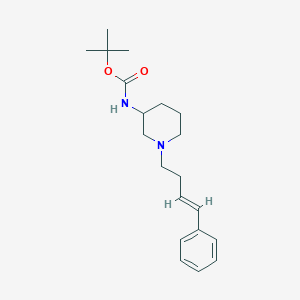

2-Cyclohexen-1-yl azide is a chemical compound with the molecular formula C6H9N3 . It has a molecular weight of 123.158 g/mol . The compound is also known by other names, including 3-azido-cyclohexene and 3-azidocyclohexene .

Synthesis Analysis

The synthesis of 2-Cyclohexen-1-yl azide involves several methods. Notably, it can be prepared via the reaction of cyclohexenone with an appropriate azide reagent. The exact synthetic procedures may vary, but literature references include the Journal of the American Chemical Society and The Journal of Organic Chemistry .

Applications De Recherche Scientifique

Regiospecific and Enantioselective Syntheses

Regiospecific Copper(I)-Catalyzed Cycloadditions : A novel method for regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase has been developed. This methodology allows for the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating compatibility with solid-phase peptide synthesis and achieving high conversion and purity rates (Tornøe, Christensen, & Meldal, 2002).

Spiroheterocyclic Frameworks via Regioselective Synthesis : The regioselective 1,3-dipolar cycloaddition reaction has been utilized to synthesize dispiro[oxindole-cyclohexanone]pyrrolidines and dispiro[oxindole-hexahydroindazole]pyrrolidines, showcasing a novel entry into spiroheterocyclic frameworks. This highlights the versatility of cycloaddition reactions in creating complex molecular architectures (Raj & Raghunathan, 2001).

Enantioselective Construction of Polycyclic Spirooxindoles : Employing prolinosulfonamides as catalysts for the enantioselective 1,3-dipolar cycloaddition of 2-cyclohexene-1-one and azomethine ylides generated in situ from isatins and amino esters has led to the development of novel polycyclic spirooxindole scaffolds. This method achieves high yield, diastereo-, and enantioselectivity, creating scaffolds with three contiguous stereocenters (Xiao et al., 2014).

Bioorthogonal Reactions and Cycloadditions

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : The SPAAC reaction has been optimized to reduce nonspecific binding and improve sensitivity in azide detection, contributing to bioconjugation applications. By preventing undesired reactions and improving specificity, SPAAC becomes a more effective tool for biomolecule labeling in complex systems (van Geel et al., 2012).

Cu-Free Click Chemistry for Biomolecule Labeling : The development of a hydrophilic azacyclooctyne (DIMAC) for Cu-free click chemistry has addressed the issue of hydrophobicity compromising bioavailability in azide-labeled proteins and cells. This synthesis enhances the sensitivity of azide detection by reducing nonspecific binding, showcasing an advancement in bioconjugation techniques (Sletten & Bertozzi, 2008).

Propriétés

IUPAC Name |

3-azidocyclohexene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-9-8-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAWZKUTSDQAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)

![3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516291.png)

![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)

![2-(4-Fluorophenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2516299.png)

![Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516302.png)

![6-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516303.png)